molecular formula C5H10N2O B2411901 3-(Aminomethyl)pyrrolidin-2-one CAS No. 1367941-61-4

3-(Aminomethyl)pyrrolidin-2-one

Cat. No. B2411901
CAS RN: 1367941-61-4
M. Wt: 114.148
InChI Key: DMJZQILWVRAKET-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidine alkaloids . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidin-2-ones can be prepared from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . The reaction tolerates various reducible functional groups .

Scientific Research Applications

1. Use in Organic Synthesis

3-(Aminomethyl)pyrrolidin-2-one and its derivatives are valuable in organic synthesis. They serve as key intermediates in the synthesis of biologically active compounds due to their ability to participate in conjugate addition reactions. This makes them useful for the preparation of various pyrrolidines and pyrrolidinones, which are found in several natural products (Alves, 2007).

2. In Medicinal Chemistry

In medicinal chemistry, pyrrolidin-2-ones and their derivatives, including this compound, are important. They are used as ligands for catalytic asymmetric reactions and are components of various bioactive compounds. The synthesis of chiral vicinal diamines, including 2-aminomethyl indolines and pyrrolidines, has been reported to be crucial in this domain (Turnpenny & Chemler, 2014).

3. Synthesis of Novel Medicinal Molecules

The structure of pyrrolidin-2-ones, including derivatives like this compound, is found in many natural products and biologically active molecules. Their ability to incorporate various substituents makes them significant in synthesizing new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).

4. Glycosidase Inhibitors

Some derivatives of this compound have shown potential as glycosidase inhibitors. These inhibitors are useful in addressing various biochemical processes and diseases (Curtis et al., 2007).

5. High-Throughput Screening

Derivatives of pyrrolidin-2-one, like this compound, are used in high-throughput screening against various protein targets. This application is vital in drug discovery and the development of new therapeutic agents (Vergnon et al., 2004).

6. Asymmetric Synthesis

In asymmetric synthesis, compounds like this compound are crucial. They are used to synthesize functionalized pyrrolidines and other complex molecules, which are significant in developing pharmaceuticals and natural products (Zhi et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, (S)-4-(Aminomethyl)pyrrolidin-2-one, suggests that it should be handled with care . It is recommended to use personal protective equipment and follow good laboratory practices when handling this compound .

Future Directions

Pyrrolidine alkaloids, including 3-(Aminomethyl)pyrrolidin-2-one, have shown promising biological effects, making them an important group of secondary metabolites that can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development . Future research could focus on exploring the diverse biological activities of these compounds and developing more selective and easy-to-run methods for their synthesis .

properties

IUPAC Name

3-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-7-5(4)8/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZQILWVRAKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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